molecular formula C7H2Br2ClF3 B14768471 1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene

1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene

Cat. No.: B14768471
M. Wt: 338.34 g/mol
InChI Key: XJKYGTSNOXBYBV-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method includes the bromination and chlorination of 4-(trifluoromethyl)benzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2-chloro-4-(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1,5-dibromo-2-chloro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKYGTSNOXBYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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